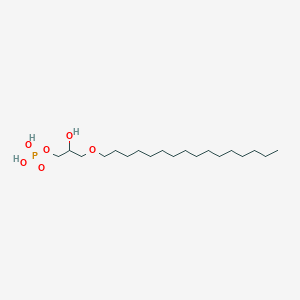
1-Hexadecyl Lysophosphatidic Acid
概要
説明
1-Hexadecyl Lysophosphatidic Acid is a 1-alkyl-sn-glycerol 3-phosphate in which the 1-alkyl group is specified as hexadecyl. This compound is a significant metabolite in various biological processes, particularly in mammals . It is known for its role in cellular signaling and metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions: 1-Hexadecyl Lysophosphatidic Acid can be synthesized through a chemo-enzymatic process. The synthesis typically involves the use of 3-O-benzyl-sn-glycerol as a starting material, followed by a series of chemical reactions to introduce the hexadecyl group and the phosphate moiety .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar routes as described above. The process is optimized for yield and purity, ensuring the compound meets the required standards for various applications.
化学反応の分析
Types of Reactions: 1-Hexadecyl Lysophosphatidic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the phosphate group or the glycerol backbone.
Substitution: Substitution reactions can occur at the hydroxyl groups or the phosphate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under specific conditions.
Major Products: The major products formed from these reactions include various phosphorylated and alkylated derivatives, which have distinct biological and chemical properties .
科学的研究の応用
1-Hexadecyl Lysophosphatidic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex lipids and glycerophospholipids.
Biology: The compound plays a role in cellular signaling pathways and is studied for its involvement in metabolic processes.
Medicine: Research focuses on its potential therapeutic applications, including its role in inflammation and cancer.
Industry: It is used in the production of specialized lipids for various industrial applications
作用機序
The mechanism of action of 1-Hexadecyl Lysophosphatidic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with G protein-coupled receptors, mediating various biological responses.
Pathways Involved: It is involved in pathways related to cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility.
類似化合物との比較
- 1-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine
- 1-Hexadecyl-2-octadecanoyl-sn-glycero-3-phosphocholine
- 1-Palmityl-2-hydroxy-sn-glycero-3-phosphate
Comparison: 1-Hexadecyl Lysophosphatidic Acid is unique due to its specific alkyl group and phosphate moiety, which confer distinct biological activities. Compared to similar compounds, it has unique interactions with cellular receptors and pathways, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
(3-hexadecoxy-2-hydroxypropyl) dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-17-19(20)18-25-26(21,22)23/h19-20H,2-18H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVRFPVHQPHXAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578543 | |
| Record name | 3-(Hexadecyloxy)-2-hydroxypropyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52603-03-9 | |
| Record name | 3-(Hexadecyloxy)-2-hydroxypropyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















